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molecular formula C7H14N2O B098882 2,2,5,5-Tetramethylimidazolidin-4-one CAS No. 16256-42-1

2,2,5,5-Tetramethylimidazolidin-4-one

Cat. No. B098882
M. Wt: 142.2 g/mol
InChI Key: GOZUKDFGVNBSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057612

Procedure details

14.2 Grams (0.1 mole) of 2,2,5,5-tetramethylimidazolidin-4-one prepared as in example 2 was dissolved in 100 milliliters of 1 Normal sodium hydroxide solution (0.1 mole) in a 250 milliliter flask. The flask containing the mixture was placed in an ice bath and maintained at or below 10° C. with stirring while chlorine gas was bubbled in until the pH reached 7.0. The product 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one which precipitated as a white solid was recovered by suction filtration and was purified by recrystallization from an ether/hexane mixture. The product yield was 17.7 grams or 95% of that theoretically expected. The product had a melting point range of 157.0°-157.5° C. Analysis of the product by proton NMR and IR spectroscopy yielded the following results: 1H NMR (CDCl3) δ=1.32 (S,6H), δ=1.46 (S,6H), δ=7.57 (Broad,1H); IR (KBr) 1670, 1720, 3160 cm-1.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
[Compound]
Name
1
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[NH:6][C:5](=[O:7])[C:4]([CH3:9])([CH3:8])[NH:3]1.[OH-].[Na+].[Cl:13]Cl.[K+].[Br-]>>[Cl:13][N:3]1[C:4]([CH3:9])([CH3:8])[C:5](=[O:7])[NH:6][C:2]1([CH3:10])[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1(NC(C(N1)=O)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
1
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The flask containing the mixture
CUSTOM
Type
CUSTOM
Details
was placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintained at or below 10° C.
CUSTOM
Type
CUSTOM
Details
was bubbled in until the pH
CUSTOM
Type
CUSTOM
Details
The product 1-chloro-2,2,5,5-tetramethylimidazolidin-4-one which precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
was recovered by suction filtration
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization from an ether/hexane mixture
CUSTOM
Type
CUSTOM
Details
a melting point range of 157.0°-157.5° C
CUSTOM
Type
CUSTOM
Details
Analysis of the product by proton NMR and IR spectroscopy yielded the
CUSTOM
Type
CUSTOM
Details
following results

Outcomes

Product
Name
Type
Smiles
ClN1C(NC(C1(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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